3-(3,4-Dichlorophenoxy)piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-(3,4-Dichlorophenoxy)piperidine hydrochloride is C11H13Cl3N2O.HCl. The average mass is 282.594 Da and the monoisotopic mass is 281.014099 Da .Physical And Chemical Properties Analysis
3-(3,4-Dichlorophenoxy)piperidine hydrochloride is a white to off-white crystalline powder. The compound has a molecular weight of 282.6 . The InChI code is 1S/C11H13Cl2NO.ClH/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H .Scientific Research Applications
Metabolic Activity and Obesity Research
Studies have shown compounds with structural similarities to 3-(3,4-Dichlorophenoxy)piperidine hydrochloride, such as 3-hydroxymethyl N-methyl piperidine derivatives, to reduce food intake and weight gain in obese rats. This suggests potential applications in researching metabolic activities and developing treatments for obesity. For instance, chronic administration of these compounds has been associated with increased free fatty acid concentrations in obese rats, indicating a shift in metabolic pathways that could have therapeutic implications (Massicot et al., 1985).
Neuropsychopharmacology and Feeding Behavior
Another significant application area is the exploration of the effects on feeding behavior and the potential neuropsychopharmacological impacts. Certain derivatives have shown to affect the satiety center, reducing obesity in mice without displaying psychotropic activity. This highlights the compound's potential utility in studying neuropsychopharmacological effects related to feeding behaviors and appetite regulation (Massicot et al., 1984).
Structural and Molecular Studies
The structural and molecular characterization of related piperidine derivatives provides a foundation for further chemical and pharmaceutical research. Crystal and molecular structure analyses offer insights into the physicochemical properties, which are crucial for the development of new materials and drugs. For example, studies on 4-carboxypiperidinium chloride reveal detailed structural data, which can inform the synthesis of novel compounds with specific desired properties (Szafran et al., 2007).
Antimicrobial Activities
The synthesis and characterization of new piperidine derivatives from key intermediates, such as S-glutamic acid, have led to the discovery of compounds with antimicrobial activities. This demonstrates the compound's potential application in developing new antimicrobial agents. Research into such derivatives can lead to the identification of novel therapeutic options for treating microbial infections (Ovonramwen et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Future Directions
properties
IUPAC Name |
3-(3,4-dichlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXTUNIHSWLBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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